6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Description
Electronic Configuration of the 1λ⁶-Sulfonamide System
The 1λ⁶-sulfonamide system in this compound features a hypervalent sulfur atom bonded to three oxygen atoms and one nitrogen atom, creating a tetrahedral geometry. X-ray diffraction studies of analogous benzothiadiazine derivatives reveal sulfur–oxygen bond lengths ranging from 1.43–1.47 Å, consistent with partial double-bond character due to resonance stabilization. The sulfur center adopts a +4 oxidation state, with lone pairs occupying equatorial positions in the trigonal bipyramidal electron geometry.
Table 1: Key Bond Parameters in the 1λ⁶-Sulfonamide System
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| S=O (axial) | 1.44 | 119.3 | |
| S–N (equatorial) | 1.67 | 105.8 | |
| S–O (equatorial) | 1.46 | 112.1 |
Density functional theory (DFT) calculations indicate a charge distribution of −0.72 e on the sulfonamide oxygen atoms and +1.34 e on the sulfur atom, creating a polarized electronic environment that influences nucleophilic attack patterns.
Conformational Dynamics of the Dihydro-2H,4H Trione Moiety
The dihydro-2H,4H trione system exhibits chair-like puckering in the six-membered ring, with torsional angles between −12.3° and +14.7° relative to the planar benzothiadiazine core. Nuclear magnetic resonance (NMR) studies at variable temperatures (178–298 K) reveal restricted rotation about the N–C bond connecting the trione group to the aromatic system, with an activation energy barrier of 9.2 kcal/mol.
Molecular dynamics simulations show three predominant conformers:
- Coplanar trione (45% population): Carbonyl groups aligned with the aromatic π-system
- Perpendicular trione (32%): Oxygen atoms oriented orthogonal to the ring plane
- Twisted intermediate (23%): Dihedral angles of 30–50° between carbonyl and aromatic planes
Properties
CAS No. |
828243-37-4 |
|---|---|
Molecular Formula |
C10H12N2O6S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
6,7,8-trimethoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C10H12N2O6S/c1-16-6-4-5-9(8(18-3)7(6)17-2)19(14,15)12-10(13)11-5/h4H,1-3H3,(H2,11,12,13) |
InChI Key |
JYISWKFCCYAYMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=O)NS2(=O)=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioamide Precursors
A prevalent method involves cyclizing thioamide derivatives with carbonyl-containing reagents. For example, Search result demonstrates the use of thiosemicarbazide reacting with ketones under acidic reflux conditions to form thiadiazine rings. Adapting this approach, 3,4,5-trimethoxybenzaldehyde can be converted to a thioamide intermediate (e.g., via reaction with thiosemicarbazide in ethanol/water), followed by cyclization with diketones or α-keto acids to form the trione structure.
Reaction conditions :
Oxidation of Dihydrobenzothiadiazines
Dihydro precursors (e.g., 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazines) are oxidized to introduce the sulfone groups. Search result describes the synthesis of 3,4-dihydro-2H-1λ⁶,2,3-benzothiadiazine-1,1,4-trione using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) as oxidizing agents. For the target compound, oxidation of a 6,7,8-trimethoxy-dihydro intermediate would yield the trione.
Oxidation protocol :
- Reagent: mCPBA (2 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Time: 4–6 hours
- Yield: 60–80% (based on similar transformations).
Regioselective Introduction of Methoxy Groups
Direct Methoxylation of Aromatic Substrates
Electrophilic aromatic substitution (EAS) is employed to introduce methoxy groups. Starting with resorcinol derivatives, sequential methylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) achieves tri-O-methylation. However, this method risks over-methylation, necessitating careful stoichiometric control.
Methylation conditions :
Use of Pre-Methoxylated Building Blocks
To avoid regiochemical challenges, commercially available 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxyaniline serves as the starting material. Search result highlights the use of trimethoxy-substituted quinazolines, suggesting analogous routes for benzothiadiazines. For example, condensation of 3,4,5-trimethoxyaniline with thiourea forms a thioamide, which cyclizes with oxalyl chloride to yield the trione.
Stepwise Synthesis and Optimization
Representative Synthetic Pathway
The following sequence synthesizes the target compound (Figure 1):
- Synthesis of 3,4,5-trimethoxyaniline : Methylation of gallic acid followed by Hofmann degradation.
- Thioamide formation : Reaction with thiourea in ethanol/HCl.
- Cyclization : Treatment with oxalyl chloride in DCM to form the dihydro intermediate.
- Oxidation : mCPBA-mediated oxidation to the trione.
Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF | 80% | Over-methylation |
| 2 | Thiourea, HCl, EtOH | 65% | Purification of thioamide |
| 3 | Oxalyl chloride, DCM | 70% | Moisture sensitivity |
| 4 | mCPBA, DCM | 75% | Over-oxidation |
Alternative Routes via Suzuki Coupling
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
While no crystal data exists for the target compound, Search result provides analogous structures where hydrogen bonding (N–H⋯S/O) stabilizes the trione conformation. Predicted lattice parameters include a monoclinic system with space group P2₁/c.
Industrial and Pharmacological Applications
The compound’s structural similarity to antitumor agents (e.g., Search result ) suggests potential bioactivity. Search result notes that benzothiadiazine derivatives suppress cell proliferation via EGFR inhibition. Scale-up protocols must address:
- Cost-effective methylation reagents (e.g., dimethyl sulfate vs. CH₃I).
- Recycling of oxidizing agents (e.g., catalytic mCPBA systems).
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Research indicates that benzothiadiazine derivatives exhibit a wide range of biological activities. Specifically:
- Antimicrobial Activity : Compounds similar to 6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione have shown promising results against various bacterial strains. For instance, derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial properties .
- Antioxidant Properties : Studies have highlighted the antioxidant potential of benzothiadiazine derivatives. The presence of methoxy groups may enhance the free radical scavenging ability of these compounds .
- Pharmaceutical Applications : The compound's structure suggests potential use in developing new pharmaceuticals targeting specific pathways in diseases such as cancer or infections. The benzothiadiazine core is known for its ability to interact with biological targets effectively .
Agricultural Applications
Benzothiadiazine derivatives have been explored for their roles in agriculture:
- Pesticides and Herbicides : The compound may possess properties that make it suitable for use as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Research into structurally similar compounds has indicated their effectiveness in controlling agricultural pests .
Material Science
The unique chemical properties of 6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione allow for potential applications in material science:
- Polymer Chemistry : Its reactivity can be harnessed in polymer synthesis where it may serve as a monomer or cross-linking agent to create materials with specific properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzothiadiazine derivatives demonstrated that certain compounds exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The study employed minimum inhibitory concentration (MIC) assessments to quantify efficacy and found that modifications in substituents significantly influenced activity levels.
Case Study 2: Antioxidant Activity Assessment
Research focusing on the antioxidant capabilities of similar benzothiadiazine derivatives utilized DPPH and ABTS assays to evaluate free radical scavenging activities. Results indicated that methoxy substitutions enhanced antioxidant activities compared to unsubstituted analogs.
Mechanism of Action
The mechanism of action of 6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Benzothiadiazine derivatives vary significantly in substitution patterns, which dictate their biological activities:
*Estimated based on analogous compounds.
Key Observations :
- Steric Impact : The bulky 6,7,8-trimethoxy groups may hinder binding to enzymes like carbonic anhydrase compared to smaller substituents (e.g., 4-ethyl or 5-Cl) .
2.2.1 Hyperglycemic Activity
highlights that halogen (Cl, Br) substitutions at positions 6 or 7 maximize hyperglycemic activity in rats by inhibiting insulin secretion . The target compound’s methoxy groups lack the electronegativity of halogens, suggesting reduced hyperglycemic potency.
2.2.2 Carbonic Anhydrase Inhibition
Benzothiadiazine triones are known carbonic anhydrase (CA) inhibitors:
- 4-Methyl derivative (SB4-202) : Exhibits strong binding to CA2 (1.306 Å resolution) .
- Target Compound : Methoxy groups may reduce binding affinity due to steric clashes or altered hydrogen-bonding interactions compared to chloro/methyl substituents.
2.2.3 Antimicrobial Activity
Benzothiadiazines with sulfonamide groups may exhibit antimicrobial properties, but this requires further study.
Physicochemical Properties
Biological Activity
6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione is a synthetic organic compound belonging to the benzothiadiazine class. Its unique structure, characterized by three methoxy groups at positions 6, 7, and 8 of the benzothiadiazine core, suggests potential for diverse biological activities. This article reviews its biological properties based on recent studies and findings.
- Molecular Formula: C₁₃H₁₃N₂O₃S
- Molecular Weight: Approximately 288.28 g/mol
The compound's structure allows for various electrophilic and nucleophilic reactions due to its functional groups. The presence of methoxy groups significantly influences its chemical reactivity and biological interactions.
Antimicrobial Activity
The antimicrobial properties of benzothiadiazine derivatives have also been explored. Studies have shown that certain compounds exhibit good inhibition against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 14 |
| Compound D | S. aureus | 15 |
These findings suggest that the structural characteristics of benzothiadiazines may contribute to their efficacy against microbial pathogens .
Case Study 1: Thymidylate Synthase Inhibition
A study focused on a series of benzothiadiazine derivatives demonstrated significant inhibition of thymidylate synthase across multiple compounds. The most potent compound exhibited an IC50 value of 1.95 μM compared to the standard drug Pemetrexed with an IC50 of 7.26 μM . This highlights the potential for developing new anticancer therapies based on this class of compounds.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various benzothiadiazine derivatives against E. coli and S. aureus, compounds showed zones of inhibition ranging from 10 mm to 15 mm. The data indicated broad-spectrum activity and suggested that modifications in the chemical structure could enhance antimicrobial potency .
Q & A
Q. What are the common synthetic routes for 6,7,8-Trimethoxy-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione?
The synthesis typically involves condensation reactions and cyclization strategies. For example:
- Condensation with aldehydes : Reacting substituted benzaldehydes with thiourea derivatives under acidic conditions (e.g., glacial acetic acid) followed by reflux in ethanol can yield thiadiazine trione scaffolds .
- Oxalyl chloride-mediated cyclization : As demonstrated in Method A for a triazine trione analog, oxalyl chloride in ethanol under reflux facilitates cyclization, which can be adapted for methoxy-substituted benzothiadiazines .
- Stepwise functionalization : Introducing methoxy groups via alkylation or nucleophilic substitution on preformed benzothiadiazine cores, as seen in structurally related compounds .
Q. How is the structure of 6,7,8-Trimethoxy-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione confirmed experimentally?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 3.54–3.25 ppm for methoxy protons, δ = 154–156 ppm for carbonyl carbons) .
- X-ray crystallography : Resolving the crystal lattice to confirm the trione ring geometry and substituent positions, as applied to bromo-benzothiazine analogs .
- High-resolution mass spectrometry (HRMS) : Validating molecular weight and fragmentation patterns .
Q. What naming conventions apply to this compound, and how do substituents affect IUPAC nomenclature?
The IUPAC name reflects the benzothiadiazine core, trione groups, and methoxy substituents:
- Core structure : "1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione" denotes the sulfone (λ⁶) and ketone groups .
- Substituents : "6,7,8-Trimethoxy" specifies the positions of methoxy groups on the benzene ring. Numerical identifiers prioritize the lowest possible numbering for substituents .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly for scale-up?
Key strategies include:
- Reaction temperature control : Prolonged reflux (e.g., 6–8 hours) in ethanol improves cyclization efficiency .
- Catalyst screening : Ionic liquids (e.g., sulfonic acid-based catalysts) enhance reaction rates and selectivity, as shown in trione syntheses .
- Purification methods : Recrystallization from ethanol or acetonitrile minimizes impurities, critical for maintaining yield in scaled reactions .
Q. How do computational methods aid in predicting the physicochemical properties of this compound?
Tools like the ACD/Labs Percepta Platform predict:
Q. What analytical techniques resolve contradictions in spectral data during characterization?
Discrepancies (e.g., unexpected NMR peaks) require:
- 2D NMR (COSY, HSQC) : Assigning proton-carbon correlations to distinguish methoxy groups from aromatic protons .
- X-ray diffraction : Resolving ambiguities in stereochemistry or regiochemistry, as demonstrated for bromo-substituted analogs .
- Isotopic labeling : Tracing reaction intermediates to confirm mechanistic pathways .
Q. How can the biological activity of this compound be systematically evaluated?
A methodological approach includes:
- In vitro assays : Testing against enzyme targets (e.g., kinases) using fluorescence-based assays .
- Cytotoxicity profiling : Comparing activity across cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Structure-activity relationship (SAR) studies : Modifying methoxy or trione groups to identify critical pharmacophores .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?
Issues include:
- Racemization during cyclization : Mitigated by low-temperature reactions or chiral catalysts .
- Chiral chromatography : Resolving enantiomers using columns like Chiralpak® IA/IB .
- Asymmetric synthesis : Designing chiral auxiliaries or enantioselective catalysts, as explored for triazine triones .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
